2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 2-methoxyphenyl substituent at the pyrazine ring’s 2-position and a sulfanyl-linked acetamide group at the 4-position. The acetamide moiety is further substituted with a 4-methylphenyl group. Its design leverages structural motifs common in bioactive molecules, such as the pyrazine core for π-π stacking interactions and the sulfanyl-acetamide chain for enhanced solubility and hydrogen bonding .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)24-21(27)14-29-22-19-13-18(25-26(19)12-11-23-22)17-5-3-4-6-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLKLHVTDQHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing the division and proliferation of cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. The downstream effects of this disruption can include the induction of apoptosis, or programmed cell death.
Result of Action
The compound has been shown to significantly inhibit the growth of certain cell lines. In particular, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the pyrazine ring and acetamide group. Key comparisons are summarized below:
*Calculated based on structural analogs.
Key Observations:
- Substituent Effects on Molecular Weight: The target compound’s molecular weight (~421.5 g/mol) is higher than the fluorophenyl analog (392.45 g/mol, ) due to the methoxy group’s added mass but lower than the phenoxyphenyl derivative (477.54 g/mol, ) due to the latter’s bulky phenoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
